![molecular formula C20H12Cl2N2OS B2744059 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide CAS No. 307509-17-7](/img/structure/B2744059.png)

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

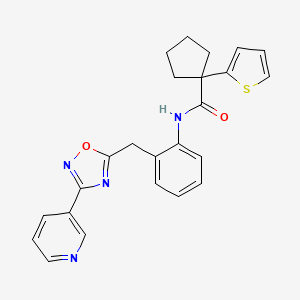

“N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is complex and involves various functional groups. The structure-activity relationships of these derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions. For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . Other reactions include condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary depending on their specific structures. For instance, some benzothiazole derivatives exhibit luminescent properties .Scientific Research Applications

Antitumor Activity

Benzothiazole derivatives, including compounds structurally related to N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide, have been extensively studied for their potent and selective antitumor activity. These compounds have shown significant efficacy against breast, ovarian, colon, and renal cell lines. Their mechanism, although not fully defined, suggests a novel pathway involving drug uptake, biotransformation in sensitive cell lines, and interactions with cell metabolism, particularly through N-acetylation and oxidation processes. Studies indicate that modifications of the benzothiazole derivatives, such as N-acetylation, can influence their antitumor activity, maintaining selective potency against tumor cells while undergoing specific metabolic transformations (Chua et al., 1999).

Synthesis and Evaluation of Derivatives

Research into benzothiazole derivatives has included the synthesis of new compounds bearing different heterocyclic rings and evaluating their antitumor and antimicrobial activities. For instance, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and tested against a wide range of human tumor cell lines, demonstrating considerable anticancer activity in specific cases. This highlights the structural versatility and potential of benzothiazole derivatives for developing new therapeutic agents (Yurttaş et al., 2015).

Luminescent Properties and Applications

Benzothiazole derivatives have also been investigated for their luminescent properties, with applications in white light emission being explored. Compounds like N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide and related analogues have demonstrated bright emissions in various colors, contributing to the development of white-light emitting devices. This research opens up possibilities for using benzothiazole derivatives in lighting and display technologies, showcasing their multifunctional application potential beyond pharmaceuticals (Lu et al., 2017).

Future Directions

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the growth of microorganisms . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Biochemical Pathways

Benzothiazole derivatives are known to affect various biochemical pathways, leading to their anti-tubercular activity .

Result of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity, suggesting that they may have significant effects at the molecular and cellular levels .

properties

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Cl2N2OS/c21-13-7-10-15(16(22)11-13)19(25)23-14-8-5-12(6-9-14)20-24-17-3-1-2-4-18(17)26-20/h1-11H,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOZILFMTYMJMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sulfane;1,1,1-trifluoro-N-(13-oxo-10,16-diphenyl-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)methanesulfonamide](/img/structure/B2743979.png)

![N-(5-fluoro-2-methylphenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2743983.png)

![2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2743984.png)

![2-(4-Benzoylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2743988.png)

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2743996.png)

![1-(4-Chlorobenzoyl)-8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2743997.png)